2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one
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Overview
Description
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a 4-chlorophenyl group, and a 3,4-dimethoxyphenethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the 4-Chlorophenyl Group: This step involves the acylation of the quinazolinone core with 4-chlorobenzoyl chloride under basic conditions.
Attachment of the Thioether Linkage: The thioether linkage is introduced by reacting the intermediate with 2-bromo-1-(4-chlorophenyl)ethanone in the presence of a base.
Addition of the 3,4-Dimethoxyphenethyl Group: The final step involves the alkylation of the intermediate with 3,4-dimethoxyphenethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethylquinazolin-4(3H)-one: Lacks the 3,4-dimethoxy groups, which may affect its biological activity.
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-thione: Contains a thione group instead of a carbonyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of both the 4-chlorophenyl and 3,4-dimethoxyphenethyl groups in 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one contributes to its unique chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-32-23-12-7-17(15-24(23)33-2)13-14-29-25(31)20-5-3-4-6-21(20)28-26(29)34-16-22(30)18-8-10-19(27)11-9-18/h3-12,15H,13-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHYLCNWOUWQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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